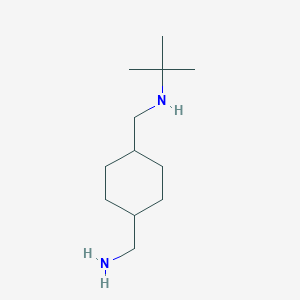

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine

Description

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-[[4-(aminomethyl)cyclohexyl]methyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C12H26N2/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h10-11,14H,4-9,13H2,1-3H3 |

InChI Key |

BNCASAVSARAFMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1CCC(CC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine typically involves the following steps:

Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with formaldehyde and ammonia to form 4-(aminomethyl)cyclohexanone.

Reductive Alkylation: The intermediate is then subjected to reductive alkylation with 2-methylpropan-2-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can further modify the cyclohexane ring or the aminomethyl group, potentially forming secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies investigating the effects of cyclohexylamines on biological systems.

Industrial Applications: The compound may be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The cyclohexane ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares key functional groups with several analogs:

- Cyclohexyl backbone: Seen in N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (), which replaces the aminomethyl group with a naphthalene-substituted methyl group.

- 2-Methylpropan-2-amine (tert-butylamine) : Present in 1-(4-methoxyphenyl)-2-methylpropan-2-amine () and n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine ().

- Aminomethyl substituents: Similar to 4-(aminomethyl)benzyl derivatives (), albeit attached to a benzene ring instead of cyclohexane.

Table 1: Structural Comparison

Comparison with Analog Syntheses

- N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (): Uses cyclohexyl(naphthalen-1-yl)methanone, isopropylamine, and NaB(CN)H3 in DCM/MeOH. Yield: 58% after 4 days.

- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine ():

- Likely synthesized via nucleophilic substitution or Grignard addition to a methoxyphenyl precursor.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

- Cyclohexyl vs.

- tert-Butylamine Group : Reduces solubility in aqueous media but improves metabolic stability due to steric hindrance.

Stereochemical Considerations

- Chiral UPLC () resolved enantiomers of N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine with >99% ee. The target compound may exhibit similar stereochemical complexity if asymmetric centers exist.

Biological Activity

N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine, commonly referred to as a cyclohexyl derivative of propan-2-amine, is an organic compound classified as an amine. Its unique structure, featuring a cyclohexyl ring and an aminomethyl group linked to a propan-2-amine moiety, suggests potential biological activities that merit further investigation.

- Molecular Formula : C11H24N

- Molecular Weight : 184.32 g/mol

- CAS Number : 1519436-43-1

The compound's structural characteristics may influence its interactions with biological systems, particularly in relation to neurotransmitter receptors and metabolic enzymes.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Cyclohexyl-2-methyl-N-propylpropan-2-amine | C13H27N | Contains an additional propyl group; larger molecular weight |

| 4-(Aminomethyl)cyclohexylmethanamine | C11H19N | Lacks the propan-2-amino moiety; simpler structure |

| 4-[[(4-Aminocyclohexyl)methyl]amino]butanamide | C12H22N2O | Contains an amide functional group; different reactivity profile |

This comparison highlights how this compound stands out due to its specific combination of functionalities, which may confer unique biological activities.

Pharmacological Potential

Research into similar compounds has shown that amine derivatives can exhibit significant pharmacological effects. For example:

- CYP Enzyme Interaction : Some amines are known to be substrates or inhibitors for cytochrome P450 enzymes, which play crucial roles in drug metabolism. Investigating whether this compound interacts with these enzymes could reveal its metabolic profile and potential drug interactions.

- Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems. For instance, derivatives have shown promise in modulating serotonin and dopamine pathways, indicating potential applications in treating mood disorders or neurodegenerative diseases .

Future Directions for Research

Given the preliminary insights into the biological activity of this compound, further research is warranted:

- In Vitro Studies : Conducting cell-based assays to assess the compound's effects on neurotransmitter release and receptor binding.

- In Vivo Studies : Animal models could provide valuable data on pharmacokinetics and pharmacodynamics.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure could help identify more potent analogs with desirable therapeutic effects.

Q & A

Q. What are the recommended synthetic routes for N-((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine, and how can intermediates be characterized?

Synthesis typically involves multi-step reactions, including:

- Cyclohexane backbone functionalization : Introduction of aminomethyl groups via reductive amination or nucleophilic substitution .

- Amine coupling : Reacting intermediates like 4-(aminomethyl)cyclohexanemethyl chloride with 2-methylpropan-2-amine under basic conditions (e.g., KCO) .

- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) or crystallization .

Characterization methods : - NMR (1H/13C) to confirm regiochemistry and stereochemistry.

- Mass spectrometry (MS) for molecular ion validation .

- Elemental analysis to verify purity (>95%) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Key analytical approaches include:

- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak® columns) to resolve enantiomers, critical for bioactive derivatives .

- Vibrational spectroscopy : FTIR to identify amine N–H stretches (~3300 cm) and cyclohexane C–H deformation bands .

- X-ray crystallography : For unambiguous confirmation of 3D structure, particularly if chiral centers exist .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexylamine core influence biological activity?

Q. What strategies address contradictions in reported biological activity data for substituted cyclohexylamines?

Discrepancies often arise from:

Q. How can impurities in synthetic batches be identified and quantified?

Q. What computational tools predict the compound’s ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.